molecular formula C16H17ClN2O B1446103 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride CAS No. 40682-84-6

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Cat. No. B1446103
CAS RN: 40682-84-6
M. Wt: 288.77 g/mol
InChI Key: BNLWWNQPVHQVBO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride (BMPH) is a novel compound that has recently been developed for use in scientific research. BMPH is a derivative of the naturally occurring compound benzylamine, and has been found to have a variety of applications in laboratory experiments.

Scientific Research Applications

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as benzodiazepines, phenethylamines, and other derivatives. It has also been used in the synthesis of polymers, in the formation of polymeric membranes, and in the synthesis of nanostructured materials.

Mechanism Of Action

The mechanism of action of 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride is not fully understood. However, it is believed that it is able to interact with a variety of biological molecules, including proteins, enzymes, and receptors. This interaction is thought to be responsible for its various biochemical and physiological effects.

Biochemical And Physiological Effects

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and has been shown to reduce the symptoms of depression and anxiety.
Advantages and Limitations for Laboratory Experiments
2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also relatively non-toxic, and has a low cost. However, it is also relatively insoluble in water, and can be difficult to work with in some laboratory experiments.

Future Directions

There are a variety of potential future directions for research involving 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride. It could be used in the development of new drugs and treatments for various diseases. It could also be used in the development of new materials and nanostructures. Additionally, further research could be done to better understand its mechanism of action and its potential biochemical and physiological effects.

properties

IUPAC Name

2-(benzylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O.ClH/c1-19-15-9-7-14(8-10-15)16(11-17)18-12-13-5-3-2-4-6-13;/h2-10,16,18H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLWWNQPVHQVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.